molecular formula C9H17N B8570921 1-(1-Ethylpropenyl)pyrrolidine CAS No. 56176-59-1

1-(1-Ethylpropenyl)pyrrolidine

Cat. No. B8570921
CAS RN: 56176-59-1
M. Wt: 139.24 g/mol
InChI Key: LSQXOLFOAOCMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethylpropenyl)pyrrolidine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Ethylpropenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethylpropenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56176-59-1

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-pent-2-en-3-ylpyrrolidine

InChI

InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3

InChI Key

LSQXOLFOAOCMSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)N1CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

584 g of pyrrolidine and 126.7 g of diethyl ketone are placed into a pear-shaped flask fitted with a Soxhlet attachment. In the Soxhlet there is contained 200 g of molecular sieve A4. The mixture is boiled for 170 hours at 150° C. bath temperature, and subsequently concentrated in a rotary evaporator. The residue obtained is distilled in a water-jet vacuum. There is obtained 142 g (70% of theory) of N-(3-pent-2-enyl)-pyrrolidine, b.p. 80° C./ 18 Torr. With the use of excess diethyl ketone, it is possible to attain a yield of 94%.
Quantity
584 g
Type
reactant
Reaction Step One
Quantity
126.7 g
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

99 g (1.39 mole) of pyrrolidine dissolved in 460 ml of n-pentane were added clropwise to 40 g (0.464 mole) of 3-pentanone dissolved in 1600 ml of n-pentane, and the solution was cooled to 0° C. in an ice bath. 48.4 g (0.255 mole) of titanium tetrachloride dissolved in 480 ml of n-pentane were added dropwise at 0° C.-10° C. within one hour, the mixture was stirred for two further hours at RT, and the suspension was filtered. The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar), and 44.3 g of 1-(1-ethylpropenyl)pyrrolidine (68.6% of theory) were obtained in this way.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Three
Quantity
480 mL
Type
solvent
Reaction Step Four
Quantity
48.4 g
Type
catalyst
Reaction Step Four

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